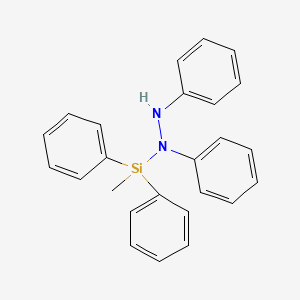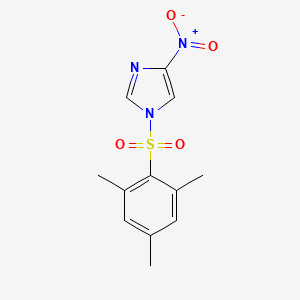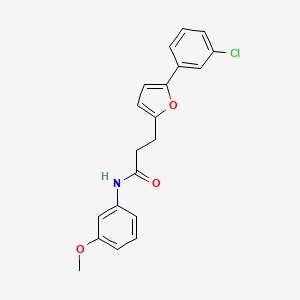
1-(4-Ethylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with an ethyl group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzoyl)piperazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzoyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. For instance, it could bind to GABA receptors, influencing neuronal signaling pathways and exerting effects on the central nervous system . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(4-Methylbenzoyl)piperazine
- 1-(4-Chlorobenzoyl)piperazine
- 1-(4-Methoxybenzoyl)piperazine
Comparison: 1-(4-Ethylbenzoyl)piperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(4-Methylbenzoyl)piperazine, the ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets. This can result in differences in pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(4-ethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
Clave InChI |
FPYQUYNXGBEELR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)

![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)






